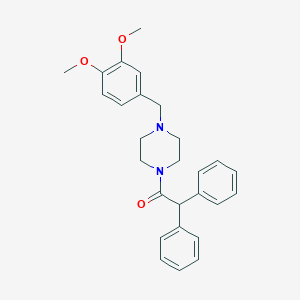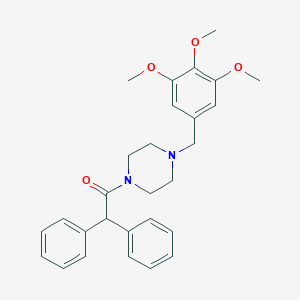
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine, also known as Ro 64-6198, is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an attractive candidate for research in the field of neuroscience.
Wirkmechanismus
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 works by inhibiting the activity of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide then acts on the cannabinoid receptors in the brain, which results in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in anandamide levels in the brain as a result of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 administration has been shown to have a range of physiological and biochemical effects. These include the regulation of pain, mood, and appetite, as well as the modulation of the immune system and the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 in lab experiments is its high selectivity for FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 is its relatively short half-life, which requires frequent administration in order to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential in the treatment of pain, mood disorders, and other conditions. Another potential direction is in the study of the effects of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 on the endocannabinoid system in different disease states, such as chronic pain and depression. Finally, there is also potential for the use of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a tool in the study of the endocannabinoid system and its role in various physiological and biochemical processes.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been shown to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which is a neurotransmitter that plays a key role in the regulation of pain, mood, and appetite.
Eigenschaften
Produktname |
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine |
|---|---|
Molekularformel |
C27H30N2O3 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O3/c1-31-24-14-13-21(19-25(24)32-2)20-28-15-17-29(18-16-28)27(30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,26H,15-18,20H2,1-2H3 |
InChI-Schlüssel |
FIFUGZVCTISHPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)




![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)

